Cas no 298680-94-1 (5,6,7,8-Tetrahydro-8-quinolinylmethanamine)

5,6,7,8-Tetrahydro-8-quinolinylmethanamine is a heterocyclic amine derivative with a partially hydrogenated quinoline core. This structure imparts unique reactivity and binding properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The saturated ring system enhances stability while retaining the electronic characteristics of the quinoline scaffold, facilitating its use in catalytic and ligand applications. Its amine functionality allows for further derivatization, enabling the development of targeted bioactive compounds. The compound’s balanced lipophilicity and basicity contribute to its utility in medicinal chemistry, particularly in the design of CNS-active agents and enzyme inhibitors. Proper handling under inert conditions is recommended due to potential sensitivity.
5,6,7,8-Tetrahydro-8-quinolinylmethanamine structure
298680-94-1 structure
Product Name:5,6,7,8-Tetrahydro-8-quinolinylmethanamine
CAS No:298680-94-1
MF:C10H14N2
MW:162.231562137604
CID:1110478
PubChem ID:22708800
Update Time:2025-06-25

5,6,7,8-Tetrahydro-8-quinolinylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-8-Quinolinemethanamine
    • 5,6,7,8-tetrahydroquinolin-8-ylmethanamine
    • 298680-94-1
    • SCHEMBL3310571
    • EN300-189222
    • CS-0102280
    • 5,6,7,8-Tetrahydro-8-quinolinylmethanamine
    • (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine
    • AKOS017413573
    • Inchi: 1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2
    • InChI Key: HIJYDESWTDPRNF-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=1C(CN)CCC2

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38.9Ų

5,6,7,8-Tetrahydro-8-quinolinylmethanamine Pricemore >>

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Additional information on 5,6,7,8-Tetrahydro-8-quinolinylmethanamine

5,6,7,8-Tetrahydro-8-quinolinylmethanamine: A Comprehensive Overview

5,6,7,8-Tetrahydro-8-quinolinylmethanamine (CAS No. 298680-94-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the quinoline derivative family and has garnered attention due to its unique structural properties and potential applications in drug discovery. In this article, we will delve into the chemical structure, synthesis methods, pharmacological activities, and recent advancements related to this compound.

The quinoline skeleton is a fundamental framework in organic chemistry, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The 5,6,7,8-tetrahydro substitution pattern introduces a saturated four-membered ring into the quinoline system, which significantly alters the compound's physical and chemical properties. This modification enhances the molecule's flexibility and potentially improves its bioavailability when used as a drug candidate.

Recent studies have explored the synthesis of 5,6,7,8-tetrahydro-8-quinolinylmethanamine using various methodologies. One prominent approach involves the catalytic hydrogenation of quinoline derivatives under controlled conditions to achieve the desired tetrahydro structure. Researchers have also investigated the use of transition metal catalysts to optimize reaction efficiency and yield. These advancements have paved the way for scalable production methods suitable for pharmaceutical applications.

The pharmacological activity of this compound has been extensively studied in preclinical models. It has demonstrated potential as a modulator of key cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, studies have shown that 5,6,7,8-tetrahydro-8-quinolinylmethanamine can interact with enzymes like acetylcholinesterase and monoamine oxidase B (MAO-B), which are critical targets in these conditions.

Moreover, recent research has highlighted the antioxidant properties of this compound. Its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related disorders. Preclinical trials have indicated that it can reduce lipid peroxidation and enhance cellular antioxidant defense mechanisms without significant toxicity.

In terms of therapeutic applications, 5,6,7,8-tetrahydro-8-quinolinylmethanamine is being evaluated for its potential in treating chronic pain conditions. Animal studies have shown that it exhibits potent analgesic effects comparable to traditional opioids but with reduced side effects such as tolerance and dependence.

The synthesis optimization of this compound remains an active area of research. Scientists are exploring greener chemical processes to minimize environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been proposed as an efficient method for constructing the tetrahydroquinoline framework.

In conclusion,5,6,7,8-tetrahydro-8-quinolinylmethanamine (CAS No. 298680-94-1) stands out as a versatile compound with diverse applications in drug discovery and development. Its unique chemical structure and promising pharmacological profile make it a valuable asset in contemporary medicinal chemistry research.

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